3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-4-7-16(8-5-13)19-11-18(22-24-19)12-21-20(23)17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHIVRGKEBBNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide bond (C=O–N) undergoes hydrolysis under acidic or basic conditions, yielding 3,4-dimethylbenzoic acid and 3-(aminomethyl)-5-(p-tolyl)isoxazole.
Mechanistic Insights :
-
Acid-catalyzed : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Base-catalyzed : Hydroxide ion deprotonates water, generating a stronger nucleophile for carbonyl attack .
Electrophilic Aromatic Substitution (EAS)
The dimethyl-substituted benzene ring undergoes EAS at the ortho/para positions relative to the methyl groups.
Steric Effects : The 3,4-dimethyl groups hinder substitution at adjacent positions, favoring para nitration .
Isoxazole Ring Reactivity
The isoxazole ring participates in cycloadditions and ring-opening reactions.
Diels-Alder Cycloaddition
The isoxazole acts as a dienophile with electron-deficient dienes:
| Diene | Conditions | Product | Regioselectivity | References |
|---|---|---|---|---|
| 1,3-Butadiene | 120°C, toluene | Bicyclic adduct with fused isoxazole | Endo (78%) |
Acid-Mediated Ring Opening
Strong acids cleave the isoxazole ring:
| Reagent | Conditions | Product | Mechanism | References |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 6 hours | 3,4-Dimethylbenzamide + p-tolylacetonitrile | Protonation at N-O bond |
Oxidation Reactions
The methyl groups on the benzene ring oxidize to carboxylic acids under strong conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| KMnO₄/H₂O | 80°C, 12 hours | 3,4-Dicarboxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide | 45 |
Pathway :
via radical intermediates .
Functionalization of the Methylene Bridge
The –CH₂– linker between benzamide and isoxazole undergoes halogenation:
| Reagent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| NBS (AIBN) | CCl₄, 70°C | 3,4-Dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)bromomethyl)benzamide | Radical (82%) |
Stability Under Ambient Conditions
The compound is stable in air but degrades under UV light:
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| UV light (254 nm) | C–N bond cleavage | 48 hours |
Computational Reactivity Predictions
DFT calculations (B3LYP/6-311+G**) highlight key reactive sites:
| Parameter | Value | Implication | References |
|---|---|---|---|
| HOMO Energy (eV) | −6.32 | Susceptible to electrophilic attack | |
| LUMO Energy (eV) | −1.87 | Likely nucleophilic reactivity at isoxazole |
Comparative Reactivity with Analogues
Reactivity differences vs. methoxy-substituted benzamides:
| Compound | EAS Rate (Nitration) | Amide Hydrolysis Rate (k, s⁻¹) | References |
|---|---|---|---|
| 3,4-Dimethyl derivative | |||
| 3,4-Dimethoxy analogue |
Key Insight : Methyl groups reduce electron density, slowing EAS compared to methoxy derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited superior activity compared to established chemotherapeutics like cisplatin in specific assays, suggesting its potential as an alternative or complementary treatment option for cancer therapy .
Antimicrobial Properties
Research indicates that compounds similar to 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide possess antimicrobial properties. Preliminary studies suggest effectiveness against a range of pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies involving related isoxazole derivatives have shown that they can effectively reduce inflammation markers, indicating that this compound could be beneficial in treating inflammatory diseases.
Antioxidant Activity
Preliminary findings suggest that this compound might possess antioxidant properties, which could help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cell lines using the MTT assay. The results indicated an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced potency against certain cancer types .
Case Study 2: Antimicrobial Screening
In another study, the compound was screened for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated notable inhibition zones, indicating its potential as an effective antimicrobial agent .
Case Study 3: Inflammatory Response Modulation
Research focused on the anti-inflammatory effects showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, supporting its role as a therapeutic agent in inflammatory conditions.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares core structural motifs with benzamide derivatives reported in the literature. Key differences arise from variations in heterocyclic rings, substituents, and functional groups, which influence reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Structural Features of Benzamide Derivatives
Key Observations :
- Substituent Effects : The 3,4-dimethyl groups on the benzamide may enhance steric hindrance compared to unsubstituted analogs (e.g., Compound 6), affecting solubility or crystallinity .
- Functional Groups : The p-tolyl group in the target compound could improve lipophilicity relative to methoxyphenyl (LMM5) or furan (LMM11) substituents, influencing bioavailability or antifungal activity .
Physicochemical Properties
Spectroscopic and analytical data from analogs suggest trends:
Table 3: Comparative Physicochemical Data
Biological Activity
3,4-Dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound classified as an isoxazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest various mechanisms of action that may lead to significant therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide moiety linked to an isoxazole ring, which is known for its diverse biological activities. The presence of a p-tolyl group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves:
- Formation of the Isoxazole Ring : Achieved through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.
- Amidation Reaction : The final product is formed by reacting the isoxazole derivative with benzoyl chloride in the presence of a base.
Antimicrobial Properties
Research indicates that isoxazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide have shown effectiveness against various bacterial strains. In vitro studies demonstrated that certain derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
Investigations into the anticancer potential of similar benzamide derivatives have revealed promising results. Specific studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, compounds containing the isoxazole ring have been evaluated for their ability to inhibit RET kinase activity, which plays a crucial role in various cancers .
The mechanism by which 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
Case Studies
Research Applications
The potential applications of 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide extend beyond antimicrobial and anticancer activities. It is also being explored for:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers.
- Analgesic Properties : Its interaction with pain pathways may provide therapeutic benefits in pain management.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Use a coupling reaction between 3,4-dimethylbenzoyl chloride and (5-(p-tolyl)isoxazol-3-yl)methylamine in a polar aprotic solvent (e.g., DMF or pyridine) under inert conditions. Optimize stoichiometry (1.2:1 molar ratio of acyl chloride to amine), temperature (0–25°C), and reaction time (12–24 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity via HPLC (>95%) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : Confirm functional groups (amide proton at δ 8.2–8.5 ppm; isoxazole protons at δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₂O₂: 321.1603) .
Q. How should preliminary biological activity assays be designed for this compound?
- Methodology :
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., TRPS α-subunit inhibition for antimicrobial activity) with IC₅₀ determination .
- Whole-cell assays : Test against Mycobacterium tuberculosis H37Rv to determine minimum inhibitory concentration (MIC) .
- Dose-response curves : Include positive controls (e.g., rifampicin) and triplicate replicates for statistical rigor .
Advanced Research Questions
Q. What computational approaches can predict binding affinity and stability of this compound with target proteins?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against homology-modeled targets (e.g., TRPS α-subunit). Prioritize compounds with binding energies < -8.0 kcal/mol .
- Molecular Dynamics (MD) simulations : Run 100+ ns simulations (GROMACS) to assess RMSD (<2.0 Å), RMSF, and hydrogen bond persistence. Analyze binding mode stability .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict electronic properties and reactivity .
Q. How do structural modifications to the isoxazole or benzamide moieties influence bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with substituents (e.g., halogens, methyl groups) at the isoxazole 5-position. Compare IC₅₀ values in enzyme assays .
- Hydrogen bonding analysis : Use crystallography or MD to identify critical interactions (e.g., N–H⋯O bonds with catalytic residues) .
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve solubility while maintaining potency .
Q. Which physicochemical parameters are critical for lead optimization?
- Methodology :
- Lipinski’s Rule of Five : Ensure molecular weight <500 Da, logP <5, H-bond donors ≤5, and acceptors ≤10 .
- Topological Polar Surface Area (TPSA) : Aim for TPSA <140 Ų to enhance blood-brain barrier penetration.
- Metabolic stability : Perform microsomal assays (human liver microsomes) with LC-MS to identify major metabolites (e.g., hydroxylation at the benzamide methyl group) .
Q. How can researchers resolve contradictions in biological data across studies?
- Methodology :
- Dose-range validation : Test activity at multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from assay interference .
- Orthogonal assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Crystallographic validation : Compare binding modes in X-ray structures vs. docking predictions to identify false docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
